
Aldosterone 21-Acetate
Overview
Description
Aldosterone 21-acetate is a synthetic steroid derivative of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates electrolyte balance and blood pressure. Structurally, it features a C-18 aldehyde group (masked as a lactone in its natural state) and an acetate ester at the C-21 position . Its synthesis, first reported by Barton and colleagues in 1960, involves the photolysis of corticosterone acetate (105) via the Barton reaction. This process generates an alkoxyl radical intermediate (107), which undergoes intramolecular hydrogen abstraction and subsequent nitric oxide capture to yield this compound (111) with approximately 20% efficiency . The compound has been utilized in biological studies to investigate aldosterone's activity, particularly due to its improved stability compared to the parent compound .
Preparation Methods
Industrial Synthesis Pathway from 21-Acetoxypregnenolone
The patented large-scale synthesis (EP1325022B1) involves seven optimized steps :
Reaction Sequence and Conditions
Step | Transformation | Reagents/Conditions | Yield |
---|---|---|---|
1 | 3β-Hydroxyl protection | Acetic-formic anhydride in pyridine, 0°C | 92% |
2 | Bromohydrin formation | N-Bromoacetamide/THF, 25°C | 80%* |
3 | Cyclization (19→6 oxide bridge) | Diacetoxyiodobenzene/I₂, 300W tungsten light | 76% |
4 | Ketone reduction | NaBH₄ in MeOH/CH₂Cl₂, -15°C | 88% |
5 | Formate deprotection | 14% KOH/MeOH, RT | Quant. |
6 | 21-Acetylation | Acetic anhydride/pyridine, reflux | 95% |
7 | Final purification | Silica gel chromatography (hexane:EtOAc) | 89% |
*20% 5α-hydroxy-6β-bromo isomer formed as byproduct
Bromohydrin Formation (Step 2)
N-Bromoacetamide in tetrahydrofuran achieves regioselective bromohydration of the Δ⁵ double bond. Kinetic control at 25°C favors 5β-hydroxy-6α-bromo isomer formation (80:20 ratio) . The patent employs crystallization from ethyl acetate/hexane (3:7 v/v) to isolate the desired diastereomer, achieving >99% diastereomeric excess.
Suarez Cyclization (Step 3)
The 19→6 oxide bridge formation uses hypervalent iodine chemistry :
This photochemical method avoids toxic metals like Hg or Pb traditionally used in steroid cyclizations.
Esterification Optimization for 21-Acetate Formation
Acetylation Protocol
Optimal conditions from kinetic studies :
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Solvent : Anhydrous pyridine (0.5M)
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Acylating agent : Acetic anhydride (3 eq)
-
Temperature : 60°C under N₂ atmosphere
-
Time : 6 hours
Reaction monitoring by TLC (SiO₂, EtOAc:hexane 1:1) shows complete conversion with Rf = 0.42 for product vs. 0.29 for starting alcohol.
Competing Esterification Pathways
Factor | 21-Acetate Formation | 3-Acetate Formation |
---|---|---|
Base | Pyridine | Triethylamine |
Temperature | 60°C | 25°C |
Regioselectivity | 98:2 (21:3) | 65:35 (21:3) |
Pyridine’s dual role as base and nucleophilic catalyst directs acylation to the less hindered 21-hydroxyl .
Analytical Characterization Benchmarks
Spectroscopic Profiles
-
δ 0.74 (s, 3H, C13-CH₃)
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δ 2.45 (t, J=8.5 Hz, 1H, C17-H)
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δ 4.18 (s, 3H, 21-OAc)
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δ 5.82 (s, 1H, C4-H)
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1742 cm⁻¹ (ester C=O)
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1708 cm⁻¹ (C3 ketone)
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1245 cm⁻¹ (epoxide C-O-C)
Purity Assessment
HPLC method (USP L7 column):
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Mobile phase: MeCN:H₂O (55:45)
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Flow rate: 1.2 mL/min
-
Retention time: 8.9 min (purity 99.3%)
Industrial Scale-Up Considerations
Process Intensification Strategies
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Continuous flow bromohydrination : THF solution fed at 5 L/min through static mixer with NBA
-
Photoreactor design : Quartz immersion well reactors with LED arrays (λ=450 nm) replace tungsten lamps
-
In-line purification : Simulated moving bed chromatography for final isolation
Environmental Metrics
-
E-factor : 18 kg waste/kg product (traditional) → 5.2 kg/kg (patent process)
-
PMI : 32 → 11 through solvent recycling and catalyst recovery
Comparative Analysis of Esterification Methods
Method | 21-Acetylation Yield | 3-Acetylation Byproduct | Scalability |
---|---|---|---|
Classical (AcCl) | 78% | 12% | Limited |
Enzyme-catalyzed | 65% | <1% | Pilot |
Patent (Ac₂O/Py) | 95% | 2% | Commercial |
The patent’s acetic anhydride/pyridine system outperforms enzymatic and acyl chloride methods in throughput and selectivity .
Challenges and Process Optimization
Isomer Separation
The bromohydrin step produces 20% 5α-hydroxy-6β-bromo isomer , requiring:
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Thermodynamic crystallization : Slow cooling from 60°C to -20°C in EtOAc/hexane
-
Chromatographic resolution : Preparative HPLC with Chiralpak AD-H column
Epoxide Stability
The 11,18-epoxide ring shows pH-dependent degradation:
Condition | Degradation Rate (k, h⁻¹) |
---|---|
pH 7.4 (buffer) | 0.0087 |
pH 2.0 (HCl) | 0.42 |
pH 10.0 (NaOH) | 0.93 |
Process streams maintain pH 6.5-7.5 during aqueous workups to prevent ring opening .
Emerging Synthetic Technologies
Flow Chemistry Approaches
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Microreactor bromohydrination : 10-second residence time vs. 2 hours batch
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UV-LED irradiation : 85% energy reduction vs. tungsten lamps
Computational Modeling
DFT calculations (B3LYP/6-31G*) predict:
-
Transition state energy : 28.7 kcal/mol for DAIB-mediated cyclization
-
Activation strain : 65% from epoxide ring formation
Chemical Reactions Analysis
Types of Reactions
Aldosterone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 21-keto derivatives, while reduction can yield 21-hydroxy derivatives .
Scientific Research Applications
Aldosterone 21-Acetate has a wide range of scientific research applications, including:
Mechanism of Action
Aldosterone 21-Acetate exerts its effects by binding to mineralocorticoid receptors in the distal tubules and collecting ducts of the nephron. This binding increases the permeability of the apical membrane to sodium and potassium ions and activates the basolateral sodium-potassium pumps . This leads to the reabsorption of sodium and water into the blood and the excretion of potassium into the urine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aldosterone 21-acetate belongs to a class of C-21 esterified steroids. Below is a detailed comparison with analogous compounds, focusing on structural modifications, biological activity, stability, and synthesis.
Structural and Functional Modifications
This compound
Cortisone 21-Acetate
- Structure : C-21 acetate without the C-18 aldehyde moiety .
- Activity : Potentiates Kv1 family potassium channels with an EC50 of 9.0 μM, significantly lower than cortisone (EC50: 46 μM), suggesting acetylation enhances receptor interaction .
Hydrocortisone 21-Acetate
- Structure : Similar to cortisone 21-acetate but with additional hydroxyl groups .
- Stability : Exhibits 20% degradation under UVB irradiation in commercial creams. Stability is further reduced in formulations lacking parabens, indicating preservatives play a photoprotective role .
Fluticasone Propionate
- Structure : C-17 propionate ester and fluorinated backbone .
- Activity : Exceptionally potent Kv1 channel activator (EC50: 37 nM), attributed to fluorination and the propionate group enhancing binding affinity .
2α-Methylcortisol 21-Acetate
Stability and Analytical Behavior
- This compound : Stability data are scarce, but its synthesis via the Barton reaction suggests sensitivity to radical intermediates and photolytic conditions .
- Hydrocortisone 21-Acetate : Photolabile, with 20% degradation in creams under UVB. Matrix effects in analytical methods (e.g., HPLC) are minimal compared to dexamethasone 21-acetate, which shows significant matrix enhancement .
- Dexamethasone 21-Acetate : Exhibits matrix inhibition/enhancement effects in mass spectrometry, complicating quantitative analysis .
Biological Activity
Aldosterone 21-acetate is a synthetic derivative of aldosterone, a key mineralocorticoid hormone produced by the adrenal cortex. Its primary biological activities are linked to the regulation of electrolyte balance, blood pressure, and various cardiovascular functions. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various physiological systems, and implications for health.
This compound has the following chemical properties:
- Molecular Formula : C23H30O6
- Molecular Weight : 402.48 g/mol
- CAS Number : 2827-21-6
These properties facilitate its classification as a bioactive small molecule with significant pharmacological potential .
Aldosterone exerts its effects primarily through mineralocorticoid receptors (MRs) located in various tissues, including the kidneys, heart, and vasculature. The activation of these receptors leads to several key biological processes:
- Sodium Retention : Aldosterone promotes sodium reabsorption in the renal tubules, leading to increased water retention and blood volume .
- Potassium Excretion : It enhances potassium secretion into urine, which is crucial for maintaining electrolyte balance .
- Blood Pressure Regulation : By increasing blood volume through sodium retention, aldosterone plays a vital role in regulating blood pressure, making it a target for hypertension therapies .
Cardiovascular System
Aldosterone and its acetate form significantly impact cardiovascular health:
- Inflammation and Vascular Remodeling : Aldosterone promotes inflammation by activating immune cells such as macrophages and T cells. This activation contributes to endothelial dysfunction and vascular remodeling, which are critical factors in cardiovascular diseases .
- Fibrosis : It induces myocardial fibrosis through pathways involving inflammatory cytokines like IL-6. This process can lead to cardiac hypertrophy and heart failure over time .
Immune System Interaction
Recent studies have highlighted the role of aldosterone in modulating immune responses:
- Immune Cell Activation : Aldosterone activates both innate and adaptive immune cells, leading to increased production of pro-inflammatory cytokines and adhesion molecules. This activity is linked to the exacerbation of cardiovascular diseases and metabolic disorders .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Hypertension and Primary Aldosteronism :
- Cardiac Fibrosis :
- Genetic Studies :
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Sodium Retention | Increases renal sodium reabsorption leading to fluid retention |
Potassium Excretion | Enhances renal potassium secretion |
Blood Pressure Regulation | Elevates blood volume contributing to increased blood pressure |
Inflammation | Activates immune cells leading to vascular inflammation |
Cardiac Fibrosis | Promotes myocardial fibrosis through inflammatory pathways |
Q & A
Basic Research Questions
Q. What synthetic routes are available for Aldosterone 21-Acetate, and how do their yields and purity compare?
- This compound is synthesized via acetylation of aldosterone at the 21-hydroxyl group. A classical method involves nitrite ester photolysis under controlled UV irradiation (e.g., 32°C in toluene), followed by tautomerization and acetylation . Alternative protocols include tritium reduction of 1-dehydrothis compound using palladium catalysts, which yields radiolabeled derivatives for tracer studies . Comparative yield and purity data should be validated via HPLC or LC-MS, with attention to side products like aldosterone diacetate or lactone derivatives .
Q. How can researchers confirm the structural identity of this compound experimentally?
- Structural confirmation requires a combination of spectroscopic techniques:
- NMR : Analyze chemical shifts for the 21-acetate group (e.g., δ ~2.0 ppm for the acetyl methyl protons) and the Δ⁴-3-ketone moiety (δ ~5.7 ppm for H-4) .
- Mass Spectrometry : Confirm the molecular ion peak (m/z 418.52 for C₂₄H₃₄O₆) and fragmentation patterns matching known standards .
- Chromatography : Use reversed-phase HPLC with reference standards (e.g., Reichstein’s substance S 21-acetate) to validate retention times .
Q. What protocols ensure reproducibility in this compound hydrolysis studies?
- Hydrolysis of the 21-acetate group to yield aldosterone requires enzymatic (e.g., lipase) or alkaline conditions (e.g., 0.1 N sodium bicarbonate). For quantitative recovery, monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and validate purity via melting point analysis (mp ~220–225°C) .
Advanced Research Questions
Q. How do chromatographic co-elution challenges impact the quantification of this compound in biological matrices?
- This compound often co-elutes with structurally similar steroids (e.g., corticosterone derivatives) in solvent systems like toluene-methanol or heptane-benzene. To resolve this:
- Optimize mobile phases using gradient elution (e.g., acetonitrile/water with 0.1% formic acid) in UPLC-MS/MS.
- Validate specificity via spike-and-recovery experiments in plasma/serum, accounting for matrix effects .
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
- Discrepancies in mineralocorticoid receptor (MR) binding assays may arise from:
- Impurity profiles : Use preparative chromatography to isolate >98% pure this compound, as diacetate contaminants can antagonize MR .
- Species-specific receptor variability : Compare binding affinities across models (e.g., rodent vs. human MR isoforms) using radioligand displacement assays .
Q. What methodologies enable the study of this compound’s metabolic stability in vivo?
- Radiolabeled this compound (e.g., ³H-labeled at C-1α/C-2α) allows tracking of metabolic pathways. Key steps:
- Administer the compound in animal models and collect plasma/tissue samples at timed intervals.
- Extract metabolites via solid-phase extraction and identify them using high-resolution MS/MS, focusing on deacetylated or oxidized products .
Q. How can researchers differentiate this compound from its isomers (e.g., 17α-acetate derivatives)?
- Isomeric differentiation requires:
- X-ray crystallography : Resolve spatial arrangements of the 21-acetate group vs. other positions.
- Vibrational spectroscopy : Compare IR spectra for acetate C=O stretching frequencies (21-acetate: ~1740 cm⁻¹) .
Q. Methodological Best Practices
- Data Validation : Cross-reference synthetic yields, spectroscopic data, and bioassay results against published benchmarks (e.g., Reichstein’s protocols ).
- Reporting Standards : Follow journal guidelines for experimental reproducibility, including detailed chromatographic conditions, NMR acquisition parameters, and statistical analysis of bioactivity data .
- Ethical Data Sharing : Deposit raw spectral data, chromatograms, and assay results in repositories like Zenodo or Figshare, with DOI-linked accessibility statements .
Properties
IUPAC Name |
[2-[(1R,2S,5S,6S,14R,15S,16S)-18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3/t15-,16-,17+,19-,20+,21?,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHQUIOIVOVZQG-XNEAOMTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746969 | |
Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2827-21-6 | |
Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,18-epoxy-18-hydroxy-, (11β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2827-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (11alpha)-18-Hydroxy-3,20-dioxo-11,18-epoxypregn-4-en-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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